Cas no 2094469-23-3 (methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate)

Methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound featuring both a pyrazole core and a formyl-substituted aromatic moiety. Its bifunctional structure, incorporating an aldehyde and ester group, makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores or fine chemicals. The methoxy and formyl substituents enhance reactivity, enabling selective modifications such as condensation or nucleophilic addition reactions. This compound is well-suited for applications in medicinal chemistry, where it can serve as a precursor for biologically active molecules. Its stability under standard conditions ensures reliable handling and storage, while its defined purity supports reproducible synthetic outcomes.
methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate structure
2094469-23-3 structure
Product name:methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate
CAS No:2094469-23-3
MF:C14H14N2O4
MW:274.271963596344
CID:6424609
PubChem ID:126838388

methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate
    • Z2739026442
    • methyl 1-[(5-formyl-2-methoxyphenyl)methyl]pyrazole-4-carboxylate
    • AKOS034007936
    • EN300-1189122
    • methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate
    • 2094469-23-3
    • Inchi: 1S/C14H14N2O4/c1-19-13-4-3-10(9-17)5-11(13)7-16-8-12(6-15-16)14(18)20-2/h3-6,8-9H,7H2,1-2H3
    • InChI Key: KVZWKFADBIPWKO-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C=O)=CC=1CN1C=C(C(=O)OC)C=N1

Computed Properties

  • Exact Mass: 274.09535693g/mol
  • Monoisotopic Mass: 274.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 70.4Ų

methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1189122-0.05g
methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate
2094469-23-3
0.05g
$212.0 2023-06-08
Enamine
EN300-1189122-50mg
methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate
2094469-23-3 90.0%
50mg
$212.0 2023-10-03

Additional information on methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate

Recent Advances in the Study of Methyl 1-(5-Formyl-2-Methoxyphenyl)Methyl-1H-Pyrazole-4-Carboxylate (CAS: 2094469-23-3)

Methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate (CAS: 2094469-23-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This pyrazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.

One of the key findings from recent research is the compound's role as a potent inhibitor of specific enzymatic pathways involved in inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate effectively targets cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study highlighted the compound's selectivity and low toxicity profile, making it a viable candidate for further development as an anti-inflammatory agent.

In addition to its anti-inflammatory properties, this compound has also been investigated for its anticancer potential. Research conducted by a team at the University of Cambridge revealed that methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer. The compound's ability to induce apoptosis and inhibit cell proliferation was attributed to its interaction with key signaling pathways, such as the PI3K/Akt/mTOR cascade. These findings were published in the European Journal of Medicinal Chemistry in early 2024.

The synthesis and structural optimization of methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate have also been a focus of recent studies. A novel synthetic route, reported in Organic Letters, has improved the yield and purity of the compound, facilitating its use in further pharmacological studies. The optimized method involves a multi-step process that includes a key formylation step, which has been fine-tuned to enhance efficiency and reduce byproducts.

Despite these advancements, challenges remain in the development of methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are exploring the use of prodrug strategies and formulation technologies to overcome these limitations.

In conclusion, methyl 1-(5-formyl-2-methoxyphenyl)methyl-1H-pyrazole-4-carboxylate (CAS: 2094469-23-3) represents a promising compound with diverse therapeutic applications. Its recent advancements in synthesis, mechanism of action, and pharmacological properties underscore its potential as a lead molecule in drug discovery. Continued research and development efforts are expected to further elucidate its therapeutic potential and pave the way for clinical applications.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd